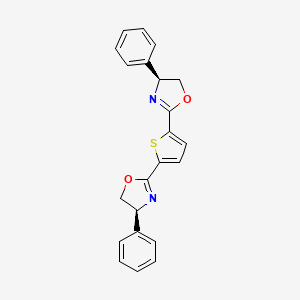
1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine is a compound that features a piperidine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent functionalization and coupling. One common method includes the reductive amination of a suitable ketone with an amine precursor under hydrogenation conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps like cyclization, hydrogenation, and functional group transformations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to reduce any unsaturated bonds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .
科学研究应用
1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine has several applications in scientific research
属性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC 名称 |
1-[2-(3-ethylpyrrolidin-2-yl)ethyl]piperidine |
InChI |
InChI=1S/C13H26N2/c1-2-12-6-8-14-13(12)7-11-15-9-4-3-5-10-15/h12-14H,2-11H2,1H3 |
InChI 键 |
QGECHVVAUZNJDW-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCNC1CCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


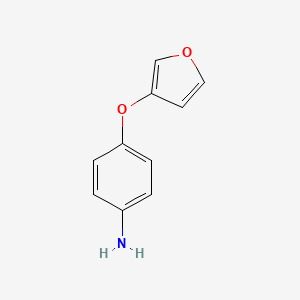
![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)

![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)
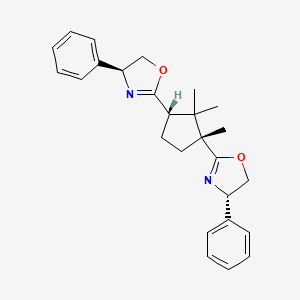

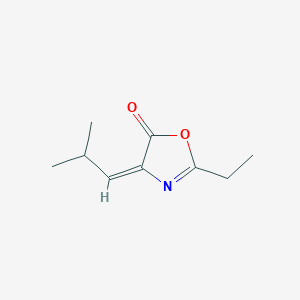
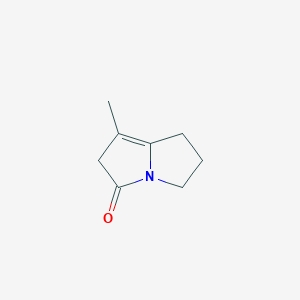
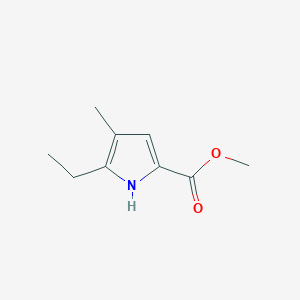
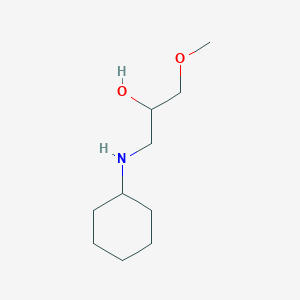
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
